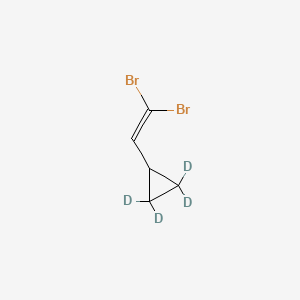

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

Übersicht

Beschreibung

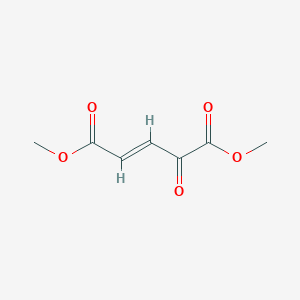

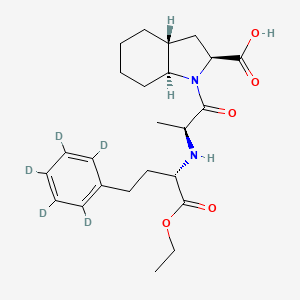

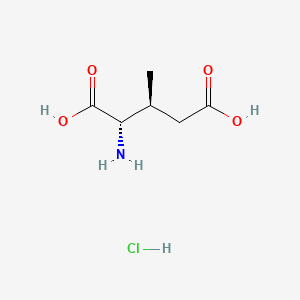

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (dibromoethenylcyclopropane) is an organic compound with a cyclic structure and two bromine atoms attached to the double bond of the central ethylene group. It is a colorless, volatile liquid with a boiling point of 118 °C and a melting point of -80 °C. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Isomerizations and Mechanisms

- The gas-phase thermal isomerizations of 1-13C-2,2,3,3-d4-cyclopropane lead to isotopically labeled propenes via two mechanisms: a trimethylene diradical intermediate and a path involving 1-propylidenes, observable by NMR spectroscopy (Baldwin et al., 2005).

Synthesis of Labelled Compounds

- Synthesis methods for D,L-1-amino[2,2-2H2]cyclopropane-1-carboxylic acid and related compounds involve reactions with deuterated 2-bromoethanol 4-methylbenzenesulfonates, important for studying biosynthesis of ethylene in plants and NMR studies of 1-aminocyclopropane-1-carboxylic acid derivatives (Ramalingam et al., 1984).

Photoinduced Electron Transfer Studies

- Studies on 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane show that its rearrangement in photo reactions proceeds via different intermediates, as evidenced by spectroscopy and photoacoustic calorimetry (Ikeda et al., 2003).

Cyclopropanes as Synthetic Precursors

- Doubly activated cyclopropanes have been utilized as precursors for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles, showcasing their role in organic synthesis and compound functionalization (Wurz & Charette, 2005).

Stereocontrolled Ring Expansion

- Studies involving stereocontrolled ring expansion of fused allylidenecyclopropanes demonstrate a novel route to hydroazulenes and other fused bicyclic systems, contributing to the field of complex organic synthesis (Shook et al., 1993).

Cyclopropane Ring in Drug Design

- Cyclopropanes, including those with structures related to 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane, are identified as key elements in medicinal chemistry, used in the design of drug compounds due to their unique chemical properties (Chawner, 2017).

Wirkmechanismus

Target of Action

It is structurally similar to deltamethrin , a pyrethroid insecticide, which primarily targets the nervous system of insects .

Mode of Action

Deltamethrin acts as a neurotoxin, disrupting the functioning of the nervous system in insects .

Biochemical Pathways

A study on deltamethrin degradation suggests that it is metabolized into several compounds, including 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol . This suggests that 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane may also be metabolized along similar pathways.

Pharmacokinetics

Deltamethrin, a structurally similar compound, is known to have low aqueous solubility and is semi-volatile . These properties may influence the bioavailability of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane.

Result of Action

Based on its structural similarity to deltamethrin, it may have similar effects, such as neurotoxicity in insects .

Action Environment

Deltamethrin, a structurally similar compound, is known to be non-persistent in soil and non-mobile . These properties suggest that environmental factors such as soil composition and temperature could potentially influence the action and stability of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane.

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-3-(2,2-dibromoethenyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBNUEQKNNQJFJ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C=C(Br)Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661907 | |

| Record name | 1-(2,2-Dibromoethenyl)(2,2,3,3-~2~H_4_)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184977-20-5 | |

| Record name | 1-(2,2-Dibromoethenyl)(2,2,3,3-~2~H_4_)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)

![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)